![molecular formula C33H25NNa2O8 B10817342 disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate](/img/structure/B10817342.png)
disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A 317491 sodium salt is a selective, high-affinity non-nucleotide antagonist of the P2X3 and P2X2/3 receptors. These receptors are part of the purinergic receptor family, which are ligand-gated ion channels involved in various physiological processes, including pain perception . The chemical name of A 317491 sodium salt is 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid disodium salt .
Vorbereitungsmethoden
The synthesis of A 317491 sodium salt involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Preparation of the core structure by reacting 3-phenoxybenzylamine with 1,2,3,4-tetrahydro-1-naphthalenylamine.
Step 2: Introduction of the benzenetricarboxylic acid moiety through a series of condensation reactions.
Step 3: Conversion to the disodium salt form by neutralizing with sodium hydroxide
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
A 317491 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
A 317491 sodium salt has several scientific research applications, including:
Chemistry: Used as a tool to study the P2X3 and P2X2/3 receptors and their role in various physiological processes.
Wirkmechanismus
A 317491 sodium salt exerts its effects by selectively blocking the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals. By inhibiting these receptors, A 317491 sodium salt reduces the influx of calcium ions, which in turn decreases the activation of pain pathways . This mechanism helps in alleviating neuropathic and inflammatory pain .
Vergleich Mit ähnlichen Verbindungen
A 317491 sodium salt is unique due to its high selectivity and affinity for the P2X3 and P2X2/3 receptors. Similar compounds include:
A 804598: Another P2X3 receptor antagonist with similar applications in pain research.
TNP-ATP: A competitive antagonist of P2X receptors, used in similar research contexts.
Compared to these compounds, A 317491 sodium salt offers higher selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C33H25NNa2O8 |
---|---|
Molekulargewicht |
609.5 g/mol |
IUPAC-Name |
disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate |
InChI |
InChI=1S/C33H27NO8.2Na/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;/q;2*+1/p-2/t29-;;/m0../s1 |
InChI-Schlüssel |
ZOMFXVMSKHBHHE-UJXPALLWSA-L |
Isomerische SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.